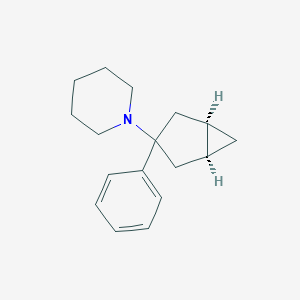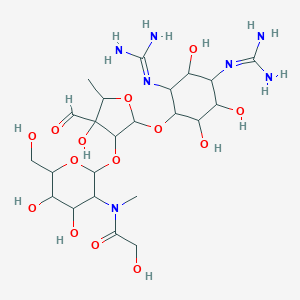
Ashimycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ashimycin B is a natural product that has gained significant attention in recent years due to its potential as a therapeutic agent. It is a member of the macrolide family of antibiotics and was first isolated from the fermentation broth of Streptomyces sp. 17944.
Aplicaciones Científicas De Investigación
1. Antibacterial Properties Ashimycin B, like its analog platensimycin, has shown promise in the field of antibiotics, particularly against drug-resistant bacteria. Platensimycin, produced by Streptomyces platensis, exhibits strong, broad-spectrum Gram-positive antibacterial activity. Its unique mode of action involves selectively inhibiting cellular lipid biosynthesis through targeting β-ketoacyl-(acyl-carrier-protein (ACP)) synthase I/II (FabF/B) in fatty acid synthesis, a pathway crucial for bacterial cell membrane production. This action makes it effective against various resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus, and vancomycin-resistant enterococci, suggesting potential similarities with Ashimycin B in combating antibiotic resistance (Wang et al., 2006).
2. Antimicrobial Synthesis Research into the total synthesis of platensimycin and its congeners (which could include compounds like Ashimycin B) focuses on developing new antimicrobial agents. These synthetic efforts aim to create analogs of naturally occurring antibiotics to combat drug-resistant bacteria. The synthetic methods involve constructing the core structure of these compounds and attaching various side chains, potentially leading to the development of new antibiotics with similar or improved properties compared to natural compounds (Nicolaou et al., 2009).
3. Mechanism of Action and Resistance Studies The mechanism of action of antibiotics like Ashimycin B is crucial in understanding and developing new antimicrobial strategies. Platensimycin, for example, inhibits beta-ketoacyl synthases I/II (FabF/B), key enzymes in fatty acid production required for bacterial cell membranes. Research in this area also includes studies on antibiotic resistance, understanding why certain compounds like platensimycin have not shown resistance in bacterial strains, which could be relevant for Ashimycin B (Manallack et al., 2008).
4. Biosynthetic Pathways and Genetic Analysis Understanding the biosynthetic pathways of antibiotics is key to harnessing their potential. For instance, the study of the biosynthetic gene cluster of mannopeptimycins, a class of lipoglycopeptide antibiotics, sheds light on the production of these compounds, including the generation of the hexapeptide core and tailoring reactions like mannosylation and methylation. Such insights could be paralleled in the study of Ashimycin B’s biosynthetic pathways (Magarvey et al., 2006).
Propiedades
Número CAS |
123482-12-2 |
|---|---|
Nombre del producto |
Ashimycin B |
Fórmula molecular |
C23H41N7O14 |
Peso molecular |
639.6 g/mol |
Nombre IUPAC |
N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C23H41N7O14/c1-6-23(40,5-33)18(44-19-11(30(2)8(34)4-32)15(38)12(35)7(3-31)42-19)20(41-6)43-17-10(29-22(26)27)13(36)9(28-21(24)25)14(37)16(17)39/h5-7,9-20,31-32,35-40H,3-4H2,1-2H3,(H4,24,25,28)(H4,26,27,29) |
Clave InChI |
QGZXKOYUROSPLZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C(=O)CO)(C=O)O |
SMILES canónico |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C(=O)CO)(C=O)O |
Sinónimos |
ashimycin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





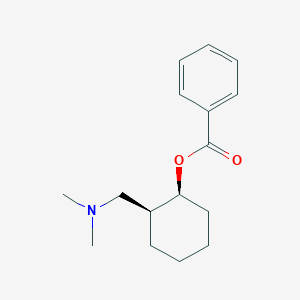
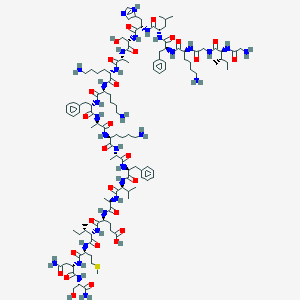
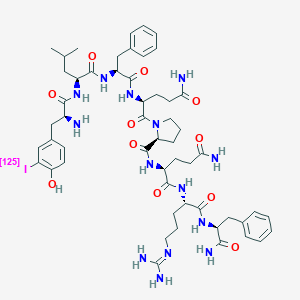
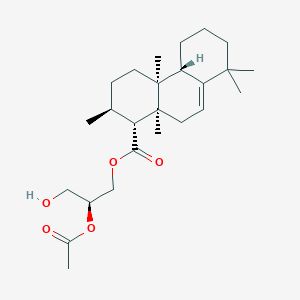
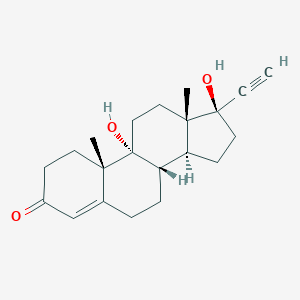
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)
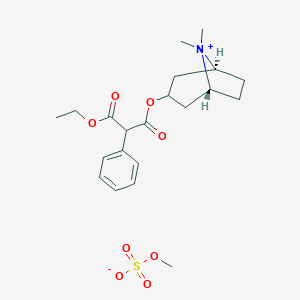

![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)
![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)

